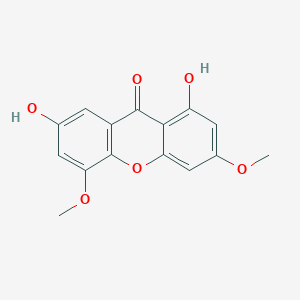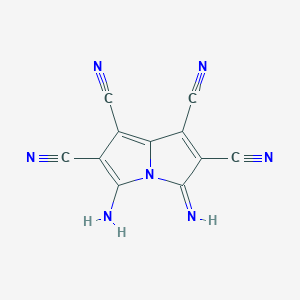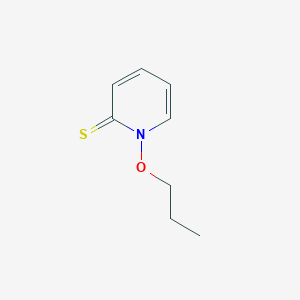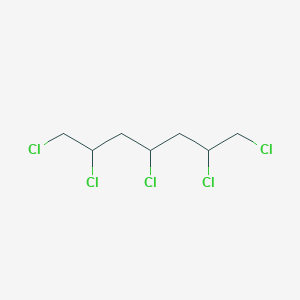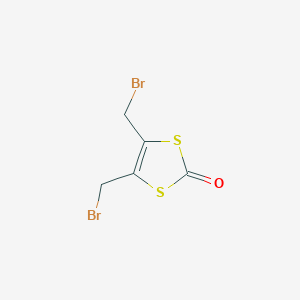
5-(Benzyloxy)naphthalene-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)naphthalene-2,3-dicarbonitrile is an organic compound that features a naphthalene core substituted with a benzyloxy group and two cyano groups at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)naphthalene-2,3-dicarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which is then functionalized to introduce the benzyloxy group.
Introduction of Cyano Groups: The cyano groups are introduced through a nitrile formation reaction, often using reagents such as cyanogen bromide or other nitrile sources under specific conditions.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and may require catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzyloxy)naphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Benzyloxy)naphthalene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Medicine: Research into its potential as a pharmacophore for drug development.
Industry: Utilized in the production of organic semiconductors and other electronic materials.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)naphthalene-2,3-dicarbonitrile involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyano groups can act as electron-withdrawing groups, influencing the compound’s reactivity and stability. These interactions can affect the compound’s behavior in chemical reactions and its potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Naphthalenedicarbonitrile: Lacks the benzyloxy group, making it less versatile in certain applications.
1,4-Dicyanobenzene: A simpler structure with different electronic properties.
4,5-Dichlorophthalonitrile: Contains chlorine substituents, leading to different reactivity.
Uniqueness
5-(Benzyloxy)naphthalene-2,3-dicarbonitrile is unique due to the presence of both the benzyloxy and cyano groups, which confer distinct electronic and steric properties. This makes it a valuable compound for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
140375-32-2 |
|---|---|
Formule moléculaire |
C19H12N2O |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
5-phenylmethoxynaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C19H12N2O/c20-11-16-9-15-7-4-8-19(18(15)10-17(16)12-21)22-13-14-5-2-1-3-6-14/h1-10H,13H2 |
Clé InChI |
IWLJOPJIAVDATA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC3=CC(=C(C=C32)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
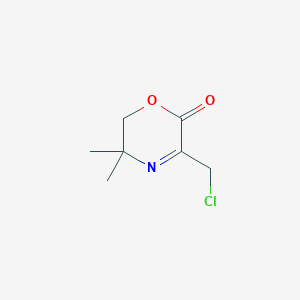
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
![4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol](/img/structure/B14277406.png)
